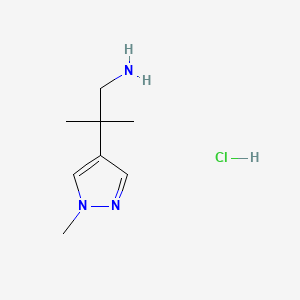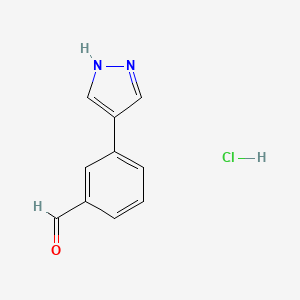
3-Ethyl-2-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O It is characterized by the presence of an ethyl group and a methyl group attached to a benzene ring, along with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: 3-Ethyl-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with acetyl chloride, followed by oxidation of the resulting ketone to the aldehyde. Another method includes the use of Grignard reagents, where 3-ethyl-2-methylbenzyl chloride reacts with formaldehyde under acidic conditions to yield the desired aldehyde.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 3-ethyl-2-methyltoluene. This process uses catalysts such as manganese dioxide or chromium trioxide to facilitate the oxidation reaction, producing the aldehyde in high yields.
化学反応の分析
Types of Reactions: 3-Ethyl-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: 3-Ethyl-2-methylbenzoic acid
Reduction: 3-Ethyl-2-methylbenzyl alcohol
Substitution: Various substituted derivatives depending on the substituent introduced
科学的研究の応用
3-Ethyl-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3-ethyl-2-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways. The aromatic ring allows for interactions with enzymes and receptors, potentially modulating their activity.
類似化合物との比較
2-Methylbenzaldehyde: Lacks the ethyl group, leading to different chemical properties and reactivity.
3-Ethylbenzaldehyde: Lacks the methyl group, affecting its steric and electronic characteristics.
4-Ethyl-2-methylbenzaldehyde: The position of the ethyl group is different, leading to variations in reactivity and applications.
Uniqueness: 3-Ethyl-2-methylbenzaldehyde is unique due to the specific positioning of the ethyl and methyl groups on the benzene ring, which influences its chemical reactivity and potential applications. The combination of these substituents provides a distinct set of properties that can be leveraged in various chemical and industrial processes.
特性
分子式 |
C10H12O |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
3-ethyl-2-methylbenzaldehyde |
InChI |
InChI=1S/C10H12O/c1-3-9-5-4-6-10(7-11)8(9)2/h4-7H,3H2,1-2H3 |
InChIキー |
QHRSPPDKVWGPQP-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13463846.png)

![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B13463858.png)

![[2-(Methoxymethyl)oxolan-2-yl]methanethiol](/img/structure/B13463872.png)
![2'-(Di-tert-butylphosphanyl)-3',6'-dimethoxy-2,6-bis(propan-2-yl)-[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13463880.png)






![3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13463935.png)
